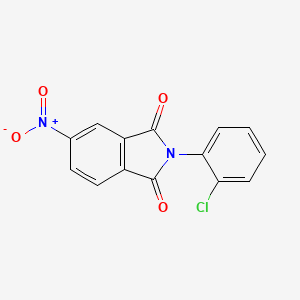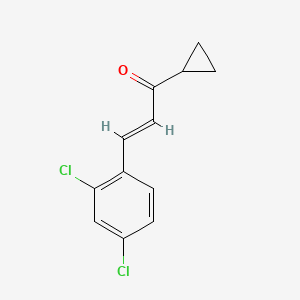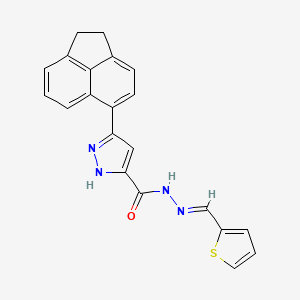![molecular formula C21H23N3O3 B11698168 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11698168.png)
5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a complex organic compound that belongs to the class of triazoloisoquinolines This compound features a unique structure characterized by a triazole ring fused to an isoquinoline moiety, with additional functional groups that enhance its chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Functionalization with the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the isoquinoline core, resulting in the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. The 3,4,5-trimethoxyphenyl group is known for its bioactivity, and derivatives of this compound have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
作用机制
The mechanism of action of 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves interactions with various molecular targets. The 3,4,5-trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The triazole ring and isoquinoline core may also contribute to the compound’s bioactivity by binding to specific sites on proteins or nucleic acids, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]pyridine: Similar structure but with a pyridine ring instead of an isoquinoline ring.
5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]benzimidazole: Contains a benzimidazole ring instead of an isoquinoline ring.
Uniqueness
The uniqueness of 5,5-Dimethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline lies in its specific combination of functional groups and ring systems. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-(3,4,5-trimethoxyphenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C21H23N3O3/c1-21(2)12-13-8-6-7-9-15(13)20-23-22-19(24(20)21)14-10-16(25-3)18(27-5)17(11-14)26-4/h6-11H,12H2,1-5H3 |
InChI 键 |
UMCSDNAWBPUNIJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C(=C4)OC)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11698087.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)


![(2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide](/img/structure/B11698129.png)





![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11698158.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698162.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11698169.png)

